1-{1-acetyl-3-[1,1-di(1H-indol-3-yl)ethyl]-1,4-dihydro-4-pyridinyl}ethanone
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Overview
Description
1-{1-acetyl-3-[1,1-di(1H-indol-3-yl)ethyl]-1,4-dihydro-4-pyridinyl}ethanone is a complex organic compound featuring an indole moiety. Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals . This compound’s structure includes a pyridine ring fused with indole units, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-acetyl-3-[1,1-di(1H-indol-3-yl)ethyl]-1,4-dihydro-4-pyridinyl}ethanone typically involves multi-step organic reactions. One common method includes the cyclization of indole derivatives with appropriate acetylation and pyridine formation steps . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of such complex molecules usually involves optimizing the synthetic route for scalability. This includes using cost-effective reagents, efficient catalysts, and environmentally friendly solvents. The process is often carried out in batch reactors under controlled temperature and pressure conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-{1-acetyl-3-[1,1-di(1H-indol-3-yl)ethyl]-1,4-dihydro-4-pyridinyl}ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can convert ketones to alcohols or remove oxygen functionalities.
Substitution: This can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are typical.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
1-{1-acetyl-3-[1,1-di(1H-indol-3-yl)ethyl]-1,4-dihydro-4-pyridinyl}ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{1-acetyl-3-[1,1-di(1H-indol-3-yl)ethyl]-1,4-dihydro-4-pyridinyl}ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
1-(1H-indol-3-yl)ethanone: A simpler indole derivative with known biological activities.
Uniqueness
1-{1-acetyl-3-[1,1-di(1H-indol-3-yl)ethyl]-1,4-dihydro-4-pyridinyl}ethanone stands out due to its unique combination of indole and pyridine rings, which may confer distinct biological and chemical properties compared to other indole derivatives .
Properties
CAS No. |
114792-05-1 |
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Molecular Formula |
C27H25N3O2 |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
1-[1-acetyl-3-[1,1-bis(1H-indol-3-yl)ethyl]-4H-pyridin-4-yl]ethanone |
InChI |
InChI=1S/C27H25N3O2/c1-17(31)19-12-13-30(18(2)32)16-24(19)27(3,22-14-28-25-10-6-4-8-20(22)25)23-15-29-26-11-7-5-9-21(23)26/h4-16,19,28-29H,1-3H3 |
InChI Key |
XEYPGIJQQNAGKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C=CN(C=C1C(C)(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54)C(=O)C |
Origin of Product |
United States |
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